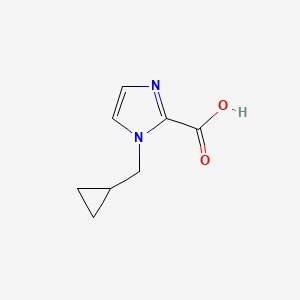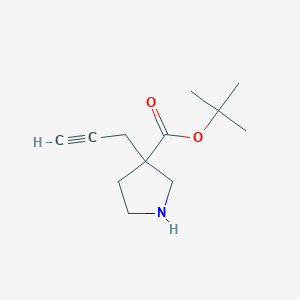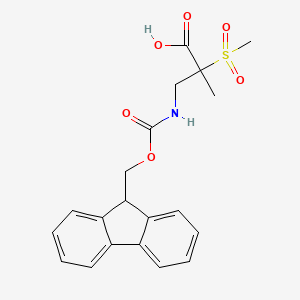
1-Bromo-4-(fluoromethyl)-2-(trifluoromethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-4-(fluoromethyl)-2-(trifluoromethyl)benzene, also known as 4-Fluoromethyl-2,3,5,6-tetrafluorobenzene, is a fluorinated aromatic compound with a wide range of applications in the fields of organic synthesis, materials science, and medicinal chemistry. The compound has been used in the synthesis of various pharmaceuticals, such as the antifungal drug fluconazole, and has been studied for its potential use in drug delivery systems. In addition, the compound has been studied for its potential use in the synthesis of polymers and in catalysis.
Aplicaciones Científicas De Investigación
Sure! Here is a comprehensive analysis of the scientific research applications of 1-Bromo-4-(fluoromethyl)-2-(trifluoromethyl)benzene:
Organic Synthesis
1-Bromo-4-(fluoromethyl)-2-(trifluoromethyl)benzene: is widely used in organic synthesis as a building block for the preparation of more complex molecules. Its unique structure, featuring both bromine and trifluoromethyl groups, makes it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
Medicinal Chemistry
In medicinal chemistry, this compound is utilized for the development of new drugs. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drug candidates. Researchers often incorporate this compound into drug design to improve the pharmacokinetic properties of potential therapeutics .
Material Science
1-Bromo-4-(fluoromethyl)-2-(trifluoromethyl)benzene: is used in the development of advanced materials, including polymers and liquid crystals. Its unique electronic properties, due to the presence of fluorine atoms, make it suitable for creating materials with specific optical and electronic characteristics .
Agrochemical Research
In agrochemical research, this compound serves as a precursor for the synthesis of herbicides, insecticides, and fungicides. The trifluoromethyl group is particularly beneficial in enhancing the efficacy and environmental stability of these agrochemicals .
Environmental Chemistry
Researchers use 1-Bromo-4-(fluoromethyl)-2-(trifluoromethyl)benzene to study the environmental fate and transport of fluorinated organic compounds. Its behavior in various environmental matrices helps scientists understand the persistence and degradation pathways of similar fluorinated pollutants .
Analytical Chemistry
This compound is employed in analytical chemistry as a standard or reference material for the calibration of analytical instruments. Its well-defined chemical properties make it ideal for use in high-performance liquid chromatography (HPLC) and mass spectrometry (MS) applications .
Fluorine Chemistry
In the field of fluorine chemistry, 1-Bromo-4-(fluoromethyl)-2-(trifluoromethyl)benzene is used to study the effects of fluorine substitution on chemical reactivity and molecular interactions. Its structure provides insights into the behavior of fluorinated aromatic compounds .
Chemical Biology
This compound is also used in chemical biology to probe biological systems. Its incorporation into biologically active molecules allows researchers to investigate the role of fluorinated groups in biological processes and interactions .
These applications highlight the versatility and importance of 1-Bromo-4-(fluoromethyl)-2-(trifluoromethyl)benzene in various scientific research fields.
Propiedades
IUPAC Name |
1-bromo-4-(fluoromethyl)-2-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF4/c9-7-2-1-5(4-10)3-6(7)8(11,12)13/h1-3H,4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKUJKIZTVAOJDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CF)C(F)(F)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl (4aR,8aS)-3-oxo-2,4,4a,5,6,7,8,8a-octahydropyrido[3,4-b]pyrazine-1-carboxylate](/img/structure/B2483630.png)
![3-(2-Chloro-4-fluorophenoxy)-4-(2,5-difluorophenyl)-1-[4-(morpholin-4-yl)butyl]azetidin-2-one](/img/structure/B2483633.png)

![N-(1-(1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-methoxyacetamide](/img/structure/B2483636.png)
![3-Amino-N-[3-(diethylamino)propyl]-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B2483637.png)

![4-hydroxy-N-[3-(trifluoromethyl)phenyl]-1,2-oxazolidine-2-carbothioamide](/img/structure/B2483639.png)
![N-[2-(4-methoxyphenoxy)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2483641.png)



![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(1-phenylethyl)oxalamide](/img/structure/B2483646.png)
![N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)isoxazole-5-carboxamide](/img/structure/B2483647.png)
![N-[2-(2-cyanoethylsulfanyl)phenyl]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2483650.png)